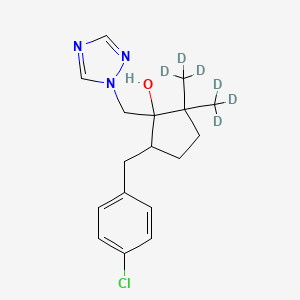
PROTAC BRD3/BRD4-L degrader-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC BRD3/BRD4-L degrader-2 is a proteolysis-targeting chimera (PROTAC) molecule designed to selectively degrade cellular BRD3 and BRD4-L proteins. This compound has shown robust antitumor activity in various preclinical models, making it a promising candidate for cancer research .
Métodos De Preparación
The synthesis of PROTAC BRD3/BRD4-L degrader-2 involves the creation of a bifunctional molecule that links a ligand for the target protein (BRD3/BRD4-L) with a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of the Target Protein Ligand: This involves the preparation of a small molecule that can bind specifically to BRD3/BRD4-L.
Synthesis of the E3 Ligase Ligand: This involves the preparation of a small molecule that can bind to an E3 ubiquitin ligase.
Linker Attachment: The two ligands are connected via a linker, forming the final PROTAC molecule.
Industrial production methods for PROTACs are still under development, but they generally involve large-scale synthesis of the individual components followed by their assembly into the final product.
Análisis De Reacciones Químicas
PROTAC BRD3/BRD4-L degrader-2 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, which is facilitated by the E3 ligase ligand. This reaction tags the target protein for degradation by the proteasome.
Proteasomal Degradation: Following ubiquitination, the tagged protein is recognized and degraded by the proteasome.
Common reagents used in these reactions include ubiquitin, E3 ligase, and various buffers to maintain the reaction conditions. The major product formed from these reactions is the degraded target protein.
Aplicaciones Científicas De Investigación
PROTAC BRD3/BRD4-L degrader-2 has a wide range of scientific research applications:
Cancer Research: It has shown robust antitumor activity in mouse xenograft models, making it a valuable tool for studying cancer biology and developing new cancer therapies.
Biomolecular Condensates: This compound has been used to study the dynamics of biomolecular condensates, particularly those involving BRD4.
Drug Development: PROTACs, including this compound, are being explored as a new class of therapeutic agents that can target previously “undruggable” proteins.
Mecanismo De Acción
The mechanism of action of PROTAC BRD3/BRD4-L degrader-2 involves the following steps:
Binding: The PROTAC molecule binds to both the target protein (BRD3/BRD4-L) and the E3 ubiquitin ligase.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules to the target protein, tagging it for degradation.
Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to a reduction in the levels of the target protein.
Comparación Con Compuestos Similares
PROTAC BRD3/BRD4-L degrader-2 is unique in its ability to selectively degrade both BRD3 and BRD4-L. Similar compounds include:
ARV-825: A PROTAC that targets BRD4 for degradation and has shown efficacy in various cancer models.
dBET1: Another BRD4-targeting PROTAC that has been used in cancer research.
6b: A BRD4-specific PROTAC that does not degrade BRD2 or BRD3, making it more selective for BRD4.
These compounds highlight the versatility and potential of PROTAC technology in targeting specific proteins for degradation.
Propiedades
Fórmula molecular |
C43H44ClN7O3 |
|---|---|
Peso molecular |
742.3 g/mol |
Nombre IUPAC |
3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methyl-methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C43H44ClN7O3/c1-27-47-48-40-21-18-37(45-33-16-14-32(44)15-17-33)35-24-31(13-19-38(35)51(27)40)29-11-9-28(10-12-29)25-49(2)23-4-3-6-30-7-5-8-34-36(30)26-50(43(34)54)39-20-22-41(52)46-42(39)53/h5,7-17,19,24,37,39,45H,3-4,6,18,20-23,25-26H2,1-2H3,(H,46,52,53) |
Clave InChI |
UEPYLOKQZGRZNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CC=C(C=C4)CN(C)CCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(CC2)NC8=CC=C(C=C8)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


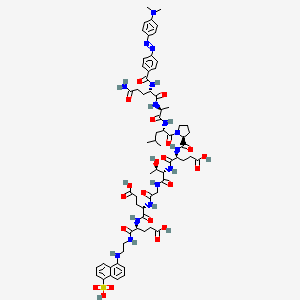
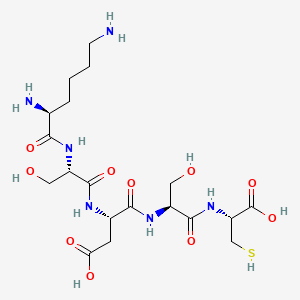
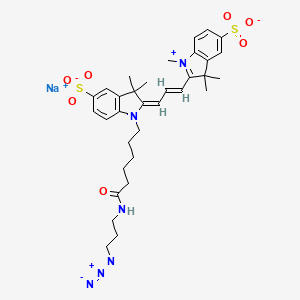
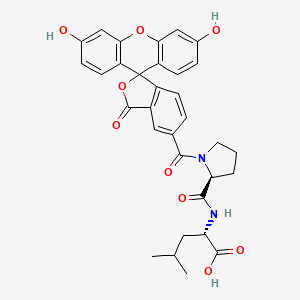
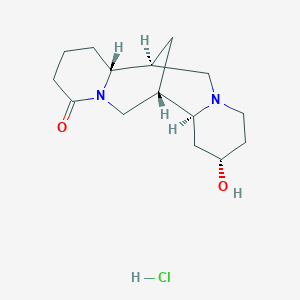
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
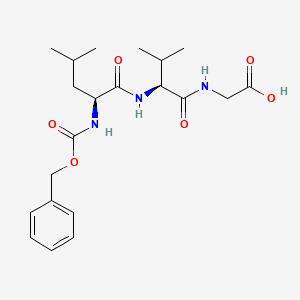

![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)
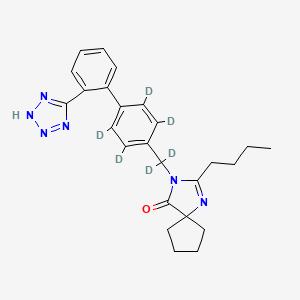
pyrimidine-2,4-dione](/img/structure/B12392482.png)
